molecular formula C8H7N3O2 B1269553 6-amino-1H-indazole-7-carboxylic acid CAS No. 73907-95-6

6-amino-1H-indazole-7-carboxylic acid

Cat. No.: B1269553
CAS No.: 73907-95-6
M. Wt: 177.16 g/mol
InChI Key: WTUZXIHJWWGAMI-UHFFFAOYSA-N
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Description

6-Amino-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carboxylic acid precursors, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

6-Amino-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

  • 5-Aminoindazole
  • 4-Aminoindole
  • 3-Chloro-1H-indazole-5-carboxaldehyde

Comparison: While these compounds share structural similarities with 6-amino-1H-indazole-7-carboxylic acid, they differ in their specific functional groups and reactivity.

Properties

IUPAC Name

6-amino-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUZXIHJWWGAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351979
Record name 6-amino-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73907-95-6
Record name 6-Amino-1H-indazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73907-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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